

An In-depth Technical Guide to Imidocarb Hydrochloride: Physical and Chemical Properties

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Compound of Interest		
Compound Name:	Imidocarb dihydrochloride	
	monohydrate	
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Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent widely utilized in veterinary medicine.[1][2] It is primarily supplied as a dihydrochloride or dipropionate salt to treat and prevent parasitic infections such as babesiosis and anaplasmosis in a range of animals, including cattle, horses, sheep, and dogs.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Imidocarb hydrochloride, its mechanism of action, and detailed experimental protocols for its synthesis and analysis, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Imidocarb hydrochloride is the dihydrochloride salt of Imidocarb base.[4] The addition of hydrochloride moieties enhances its solubility and stability for pharmaceutical formulation. The fundamental properties of both the base and the hydrochloride salt are crucial for its characterization and application.

Table 1: Physicochemical Properties of Imidocarb and Imidocarb Hydrochloride



Property	Value	Source
IUPAC Name	N,N'-Bis[3-(4,5-dihydro-1H- imidazol-2-yl)phenyl]urea	[5]
Synonyms	Imizocarb, Imizol, Imidocarbe	[5][6]
CAS Number (Base)	27885-92-3	[5]
CAS Number (HCI)	5318-76-3	[4]
Molecular Formula (Base)	C19H20N6O	[5][6]
Molecular Formula (HCI)	C19H22Cl2N6O	[2][4]
Molecular Weight (Base)	348.41 g/mol	[5][6]
Molecular Weight (HCI)	421.33 g/mol	[2][4]
Appearance	White solid (synthesized)	[7][8]
Melting Point	350-352 °C	[7][8]
pH (Injection)	4.5	[9]
Topological Polar Surface Area	89.9 Ų	[4][6]
Hydrogen Bond Donor Count	4	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	4	[6]

Mechanism of Action

The antiprotozoal activity of Imidocarb is attributed to a multi-faceted mechanism that targets essential parasite cellular processes. While the exact mode of action is not fully elucidated, two primary pathways have been proposed.[10] Firstly, Imidocarb is believed to interfere with the synthesis or utilization of polyamines, which are critical for cell growth and replication.[10][11] This action is suggested by the observation that excess polyamines can antagonize the drug's effect on Trypanosoma brucei.[10] Secondly, it appears to block the transport of inositol into erythrocytes that are infected with Babesia parasites.[10][11] Inositol is a vital nutrient for the

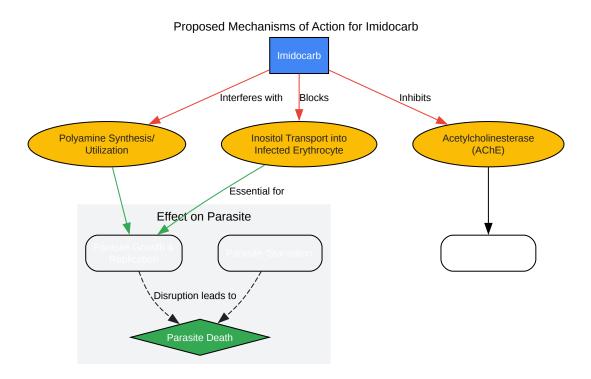






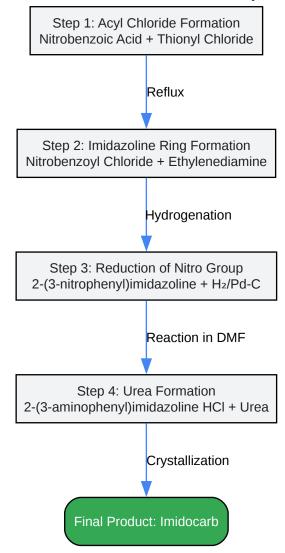
parasite, and its deprivation leads to starvation and death.[10] Additionally, Imidocarb exhibits anticholinergic properties by inhibiting acetylcholinesterase.[5]





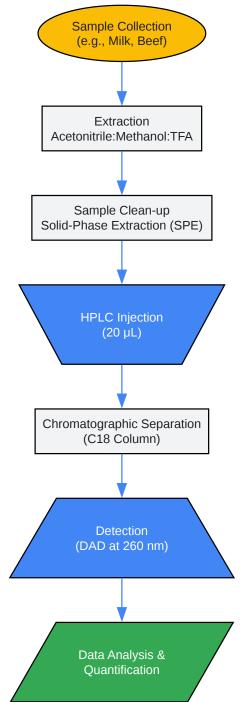


Generalized Workflow for Imidocarb Synthesis





Workflow for HPLC-DAD Analysis of Imidocarb



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